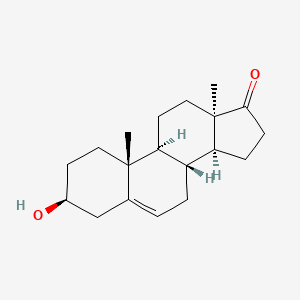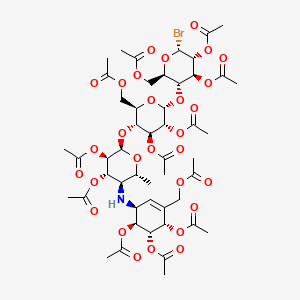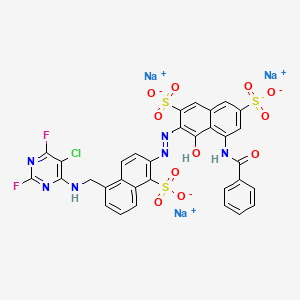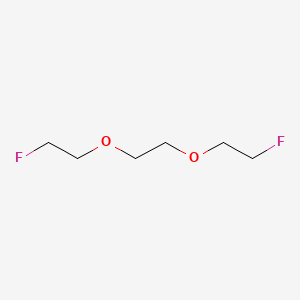
Ethane, 1,2-bis(2-fluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,2-bis(2-fluoroethoxy)- is a monofluorinated ether compound with the molecular formula C6H12F2O2. This compound is known for its unique chemical properties, which make it a valuable component in various scientific and industrial applications. Its structure consists of an ethane backbone with two 2-fluoroethoxy groups attached to the 1 and 2 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethane, 1,2-bis(2-fluoroethoxy)- can be synthesized via a one-step substitution method. The process involves using 1,2-bis(2-chloroethoxy)ethane and potassium fluoride as low-cost precursors . The reaction typically occurs under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: The industrial production of Ethane, 1,2-bis(2-fluoroethoxy)- follows the same synthetic route as the laboratory method. The scalability of the process is facilitated by the availability of inexpensive starting materials and the simplicity of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Ethane, 1,2-bis(2-fluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the ethane backbone.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce ethane derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Ethane, 1,2-bis(2-fluoroethoxy)- has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Mecanismo De Acción
The mechanism by which Ethane, 1,2-bis(2-fluoroethoxy)- exerts its effects involves its interaction with molecular targets and pathways. The monofluoro groups in the compound influence its reactivity and stability. In electrochemical applications, the interaction between lithium ions and the monofluoro groups significantly affects the electrolyte solvation structure, promoting the formation of stable interphases on electrodes .
Comparación Con Compuestos Similares
Ethane, 1,2-bis(2-fluoroethoxy)- can be compared with other similar compounds to highlight its uniqueness:
Bis(2-fluoroethoxy)methane (F2DEM): This compound features monofluorination of the acetal backbone and is known for its high coulombic efficiency and stability in lithium metal batteries.
1,2-Bis(2,2-difluoroethoxy)ethane: This compound has two difluoroethoxy groups, which provide different chemical properties compared to the monofluorinated version.
1,2-Bis(2-chloroethoxy)ethane: The precursor for Ethane, 1,2-bis(2-fluoroethoxy)-, this compound has chloroethoxy groups instead of fluoroethoxy groups, resulting in different reactivity and applications.
Ethane, 1,2-bis(2-fluoroethoxy)- stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Propiedades
Número CAS |
63938-33-0 |
|---|---|
Fórmula molecular |
C6H12F2O2 |
Peso molecular |
154.15 g/mol |
Nombre IUPAC |
1,2-bis(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C6H12F2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
Clave InChI |
CQEZINWOTGMJQC-UHFFFAOYSA-N |
SMILES canónico |
C(COCCF)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



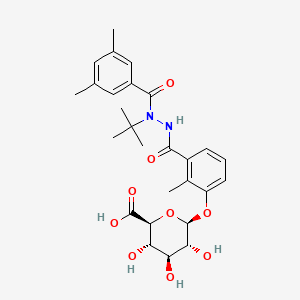
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)

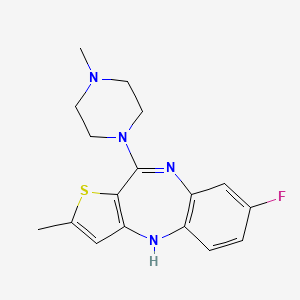


![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
